molecular formula C13H7ClFNO3 B8140127 Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- CAS No. 197653-87-5

Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)-

Cat. No.: B8140127
CAS No.: 197653-87-5
M. Wt: 279.65 g/mol
InChI Key: QXVHPTOKHQFHSA-UHFFFAOYSA-N
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Description

Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- is an organic compound with a complex structure that includes both chloro and nitro functional groups attached to a phenyl ring, as well as a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of oxidized derivatives, though specific products depend on the conditions used.

Scientific Research Applications

Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity. The fluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with an amino group instead of a chloro group.

    Methanone, (2-chloro-5-fluorophenyl)(4-iodophenyl)-: Similar structure but with an iodine atom instead of a nitro group.

Uniqueness

Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the fluorophenyl group enhances its potential for biological applications.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO3/c14-12-6-5-10(16(18)19)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVHPTOKHQFHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442548
Record name Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197653-87-5
Record name Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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